molecular formula C17H19NO3S2 B2517084 (Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 303027-63-6

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2517084
CAS RN: 303027-63-6
M. Wt: 349.46
InChI Key: VNJWXDXZEQUVNT-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been achieved through the Knoevenagel condensation reaction . This involves the reaction of the appropriate aldehyde with rhodanine-3-acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C18H21NO3S2. The molecular weight is 363.49.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include high thermal stability above 240°C . The absorption and emission maxima in polar and non-polar solvents have been determined .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound and its derivatives have been tested as fluorescent probes for bioimaging . They have been successfully used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

The compound is also being studied for its potential as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes.

Antibacterial Activity

Rhodanine-3-acetic acid derivatives, including this compound, have demonstrated antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.

Antifungal Activity

In addition to their antibacterial properties, these compounds have also shown antifungal activity . This suggests a potential use in the treatment of fungal infections.

Anticancer Activity

The compound and its derivatives have shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Physicochemical Properties

A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This could have implications for their use in various applications, including drug delivery.

High Thermal Stability

The tested compounds have demonstrated high thermal stability above 240 °C . This property could make them useful in applications that require stability at high temperatures.

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives through the Knoevenagel condensation reaction . These derivatives can then be used in a wide range of applications, depending on their specific properties.

Future Directions

The future directions for this compound could include further exploration of its potential applications in various fields of research and industry. Additionally, it could be used as a fluorescent dye for fixed cells of mammalian origin .

properties

IUPAC Name

2-methylpropyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-12(2)11-21-15(19)8-9-18-16(20)14(23-17(18)22)10-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJWXDXZEQUVNT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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